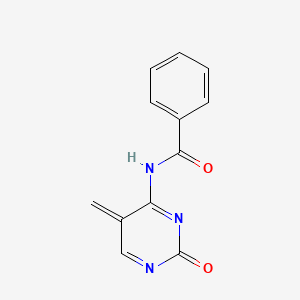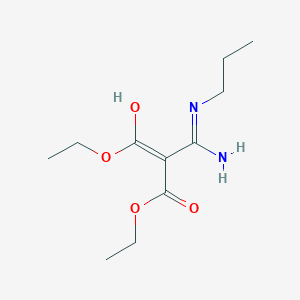![molecular formula C14H21ClN4 B12347813 N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine CAS No. 1856019-39-0](/img/structure/B12347813.png)
N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a dimethylamino benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 4-(dimethylamino)benzyl chloride with 1,5-dimethyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the dimethylamino group, resulting in various reduced forms of the compound.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) are typical methods.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the pyrazole ring or dimethylamino group.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 4-(Dimethylamino)benzylamine
- N-[4-(Dimethylamino)benzyl]ethanaminium
- Dimethylbenzylamine
Comparison: N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the dimethylamino benzyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the pyrazole ring can enhance the compound’s stability and binding affinity to certain targets, while the dimethylamino group can improve its solubility and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1856019-39-0 |
|---|---|
Molecular Formula |
C14H21ClN4 |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H20N4.ClH/c1-11-9-14(16-18(11)4)15-10-12-5-7-13(8-6-12)17(2)3;/h5-9H,10H2,1-4H3,(H,15,16);1H |
InChI Key |
JHOGFZIYGSCWLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=C(C=C2)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


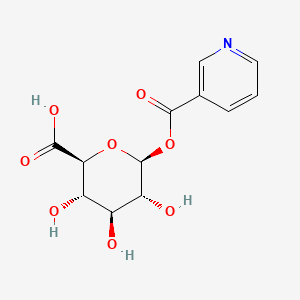
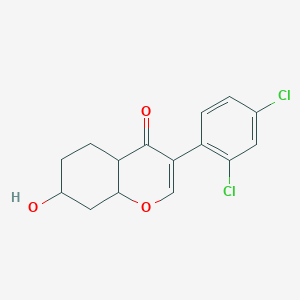
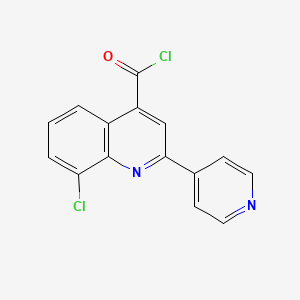
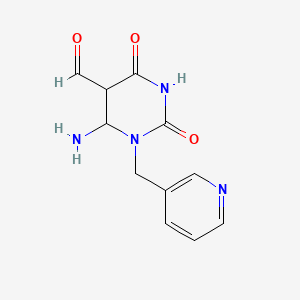
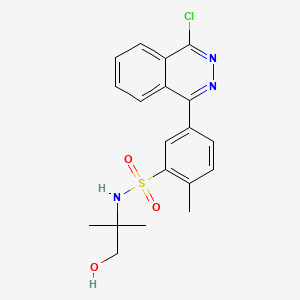

![Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B12347759.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B12347770.png)

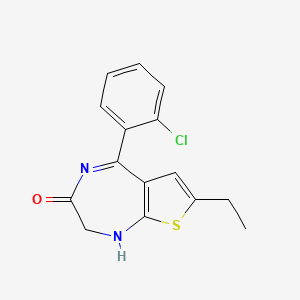
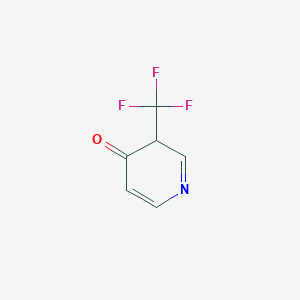
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)-](/img/structure/B12347810.png)
